1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene
Overview
Description
“1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene” is a complex organic compound. It contains bromine, fluorine, iodine, and a trifluoromethyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It has a benzene ring as the base structure. The 1st, 2nd, and 4th positions of the benzene ring are substituted by bromine, fluorine, and a trifluoromethyl group respectively .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a chemically similar compound, has been used as a starting material in organometallic synthesis. It is selectively prepared and then involved in various synthetically useful reactions, demonstrating its versatility in this field (Porwisiak & Schlosser, 1996).Coordination Chemistry and Metal Ion Complexes
The compound has potential applications in coordination chemistry, as seen in studies involving fluorocarbon derivatives. These studies explore the complexation of Group I and II metal ions, showcasing the significance of such molecules in understanding metal-ligand interactions (Plenio, Hermann, & Diodone, 1997).Electrochemical Properties and Materials Science
In the field of materials science, especially concerning electrochemical applications, similar compounds like ethynylferrocene derivatives of brominated benzene have shown significant properties. These include chemically reversible oxidations, which are crucial for understanding and developing new electrochemical materials (Fink et al., 1997).Radiochemical Synthesis and Imaging Agents
Brominated benzene analogs are used in the synthesis of radiopharmaceuticals. For example, 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, serves as a bifunctional labelling agent, highlighting the role of such compounds in developing new imaging agents (Namolingam, Luthra, Brady, & Pike, 2001).Synthesis of Triazole Derivatives and Corrosion Inhibition
The synthesis of 1,4-disubstituted 1,2,3-triazoles, derived from halogenated benzene compounds, demonstrates potential in inhibiting acidic corrosion of steels. This application is particularly relevant in the context of industrial material preservation and corrosion science (Negrón-Silva et al., 2013).Halogen Interactions in Molecular Design
The study of halogenated benzene derivatives provides insights into intramolecular halogen interactions. This knowledge is critical in fields like supramolecular chemistry, material science, and drug design, where molecular interactions play a pivotal role (Varadwaj, Varadwaj, & Jin, 2015).Fluorophore Synthesis and Sensing Applications
Halogenated benzene derivatives have been used to synthesize water-soluble fluorophores, which are effective in sensing applications, like the selective detection of copper ions in aqueous media (Sirilaksanapong, Sukwattanasinitt, & Rashatasakhon, 2012).Trifluoromethylation in Organic Synthesis
The trifluoromethylation of aryl and heteroaryl halides, using fluoroform-derived CuCF3, is another application. This process is notable for its high reactivity and selectivity, playing a crucial role in the synthesis of various organic compounds (Lishchynskyi et al., 2013).
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVLQFJUMKKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216030 | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-21-0 | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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